molecular formula C12H28NO10P B13860916 5-Methoxy-N,N-dimethyl-4-(phenylmethoxy)-1H-indole-3-methanamine

5-Methoxy-N,N-dimethyl-4-(phenylmethoxy)-1H-indole-3-methanamine

Cat. No.: B13860916
M. Wt: 377.33 g/mol
InChI Key: SIKMQWKFHWFCSL-UDGKIZGASA-N
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Description

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group, a dimethylamino group, and a methoxy group attached to the indole core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Dimethylamino Group Addition: The dimethylamino group is often introduced through reductive amination, where the indole derivative reacts with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Methoxy Group Introduction: The methoxy group can be added through methylation, where the indole derivative reacts with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, methyl iodide, and various nucleophiles or electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with neurotransmitter receptors, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-hydroxyindole
  • 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-ethoxyindole
  • 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methylindole

Uniqueness

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is unique due to the specific combination of functional groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H28NO10P

Molecular Weight

377.33 g/mol

IUPAC Name

cyclohexanamine;[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C6H13N.C6H13O9P.H2O/c7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;2?,3-,4?,5?,6+;/m.0./s1

InChI Key

SIKMQWKFHWFCSL-UDGKIZGASA-N

Isomeric SMILES

C1CCC(CC1)N.C(C1[C@@H](C(C([C@H](O1)OP(=O)(O)O)O)O)O)O.O

Canonical SMILES

C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O

Origin of Product

United States

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